![molecular formula C22H26FN3O B1163278 5F-Cumyl-P7aica](/img/structure/B1163278.png)
5F-Cumyl-P7aica
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Overview
Description
5-fluoro CUMYL-P7AICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Pharmacological Properties
- Binding Affinities and Functional Activities at Cannabinoid Receptors: 5F-Cumyl-P7aica, along with similar compounds, was synthesized and characterized, revealing significant binding affinities and functional activities at cannabinoid type 1 and type 2 receptors. These compounds were potent and efficacious CB1 agonists (Banister et al., 2018).
Metabolic Studies
- Urinary Metabolites Identification in Humans: A study detected potential 5F-Cumyl-P7aica metabolites in human urine samples. Key biotransformation steps in humans included oxidative defluorination followed by carboxylation, and monohydroxylation followed by sulfation and glucuronidation (Staeheli et al., 2019).
- Quantification in Biological Specimens: A study established a method for quantifying 5F-Cumyl-P7aica in blood and urine, applying it to a fatal intoxication case. This method showed high sensitivity and selectivity, marking its significance in forensic toxicology (Zawadzki et al., 2020).
Structural and Chemical Analysis
- Analytical Characterization of Synthetic Cannabinoids: The study involved detailed analytical characterization of 5F-Cumyl-P7aica and related compounds using techniques like GC-MS, LC-HRMS, IR, and NMR, which are crucial for accurate identification in forensic settings (Bovens et al., 2017).
In Vitro and In Vivo Metabolism
- Comparison of Metabolic Patterns: A comparison of in vitro and in vivo metabolic patterns of 7-azaindole-derived synthetic cannabinoids, exemplified using cumyl-5F-P7AICA, was conducted. This study predicted the in vivo and in vitro metabolic patterns of these compounds, which is important in clinical and forensic toxicology (Walle et al., 2020).
Behavioral Pharmacology
- Behavioral Effects Comparison with Other Cannabinoids: A study examined the behavioral effects of 5F-Cumyl-P7aica in comparison to other synthetic cannabinoids and Δ9-tetrahydrocannabinol. These findings are significant for understanding the potential abuse liability and psychoactive effects of these compounds (Gatch et al., 2021).
properties
Product Name |
5F-Cumyl-P7aica |
---|---|
Molecular Formula |
C22H26FN3O |
Molecular Weight |
367.5 |
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27) |
InChI Key |
MXJYOUMYJGNQEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF |
synonyms |
CUMYL-5-fluoro-P7AICA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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